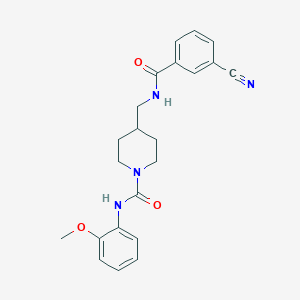
4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amide group: This step involves the reaction of the piperidine derivative with 3-cyanobenzoyl chloride in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, derivatives of piperidine are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. Piperidine derivatives have been studied for their potential as analgesics, antipsychotics, and anti-inflammatory agents.
Industry
In the industrial sector, such compounds can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of “4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, which is a simple cyclic amine.
N-phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.
N-(2-methoxyphenyl)piperidine: A derivative with a methoxyphenyl group attached to the nitrogen atom.
Uniqueness
“4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide” is unique due to the presence of the 3-cyanobenzamido group, which can impart distinct chemical and biological properties compared to other piperidine derivatives.
属性
IUPAC Name |
4-[[(3-cyanobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-20-8-3-2-7-19(20)25-22(28)26-11-9-16(10-12-26)15-24-21(27)18-6-4-5-17(13-18)14-23/h2-8,13,16H,9-12,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFRRJLOZVWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
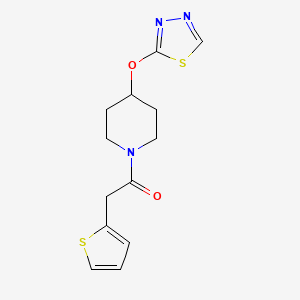

![6-AMINO-4-(CYCLOHEX-3-EN-1-YL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B2518625.png)
![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)
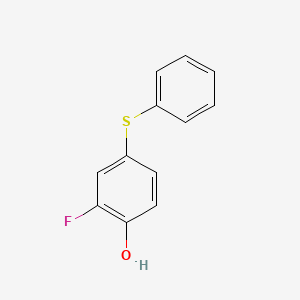
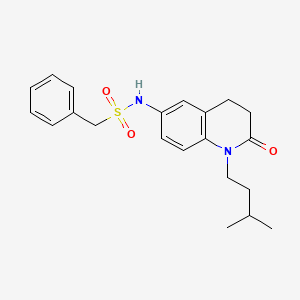
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2518631.png)
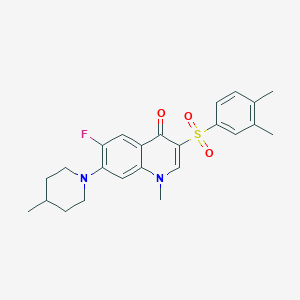
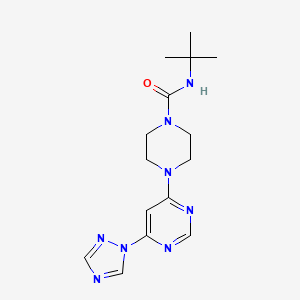
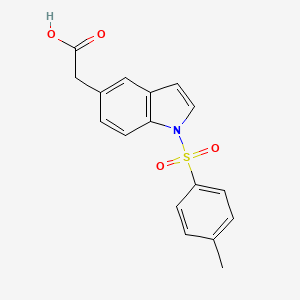
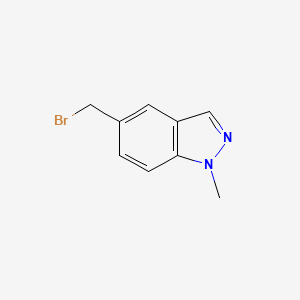
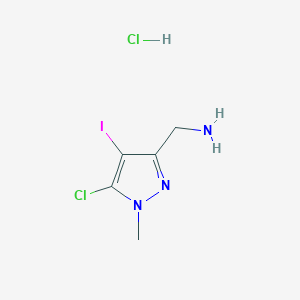
![3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea](/img/structure/B2518645.png)
